5-Chloropentanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H12ClNO2S |
|---|---|
Molecular Weight |
185.67 g/mol |
IUPAC Name |
5-chloropentane-1-sulfonamide |
InChI |
InChI=1S/C5H12ClNO2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2,(H2,7,8,9) |
InChI Key |
APFGJPTZVJVUCD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)N)CCCl |
Origin of Product |
United States |
Scientific Research Applications
5-Chloropentanesulfonamide is a sulfonamide compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and microbiology. This article explores its applications, highlighting its biological activities, synthesis methods, and relevant case studies.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties, particularly against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
Case Study: Antimicrobial Efficacy
- Objective : Evaluate the effectiveness against MRSA.
- Findings : The compound demonstrated significant antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of approximately 9.5 µg/mL against MRSA .
Anticancer Research
Research indicates that this compound exhibits potential antiproliferative effects on various cancer cell lines. Its mechanism may involve the disruption of cellular processes critical for cancer cell survival and proliferation.
Case Study: Anticancer Activity
- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound displayed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
Anti-inflammatory Properties
Emerging studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.
Case Study: Inflammation Model Study
- Objective : Investigate anti-inflammatory effects using LPS-stimulated macrophages.
- Findings : Treatment with this compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .
Synthesis Pathway Example
- Start with chlorinated pentane.
- React with sulfonamide under acidic or basic conditions.
- Isolate the product through crystallization or chromatography.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 9.5 µg/mL | 2023 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 5-Chloropentanesulfonamide derivatives and analogous compounds:
Structural and Functional Differences
- This compound Derivatives : Feature a linear chloroalkyl chain connected via an amide bond to a sulfonamide-substituted benzene ring. The terminal chlorine enhances electrophilic reactivity, enabling further functionalization .
- This structural complexity may improve binding affinity in drug-receptor interactions .
- Cyclopentanecarbonyl Chloride : A cyclic acyl chloride with high reactivity due to its electron-withdrawing carbonyl group. Unlike sulfonamides, it is primarily used for rapid acylation reactions .
Reactivity and Stability
- Sulfonamide Derivatives : The sulfonamide group (-SO₂NH₂) confers stability and hydrogen-bonding capacity, critical for drug solubility and bioavailability. The chloroalkyl chain allows nucleophilic substitution (e.g., with amines or thiols) .
- Pyrazole Sulfonamide : The pyrazole ring enhances metabolic stability and resistance to oxidation, making it favorable for drug candidates .
- Cyclopentanecarbonyl Chloride : Highly reactive but moisture-sensitive; requires anhydrous conditions for storage and handling .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| A | ClSO₃H | 78 | 95% | |
| B | SOCl₂ | 85 | 98% |
Advanced: How can computational chemistry elucidate reaction mechanisms in this compound synthesis?
Methodological Answer:
Combine density functional theory (DFT) and molecular dynamics (MD) simulations to:
Model Transition States : Identify intermediates in sulfonation/chlorination using Gaussian 16 at the B3LYP/6-31G* level.
Validate Kinetics : Compare computed activation energies (±2 kcal/mol) with experimental Arrhenius plots.
Solvent Effects : Apply COSMO-RS to predict solvent polarity impacts on reaction efficiency .
Basic: What spectroscopic techniques confirm this compound’s structure?
Methodological Answer:
Prioritize:
¹H/¹³C NMR :
- ¹H NMR (CDCl₃): δ 3.5–3.7 ppm (SO₂NH₂), δ 1.4–1.6 ppm (methylene protons).
- ¹³C NMR : δ 45 ppm (C-Cl), δ 55 ppm (SO₂NH₂).
IR Spectroscopy : Peaks at 1160 cm⁻¹ (S=O), 1340 cm⁻¹ (S-N).
Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 198.5 .
Advanced: How to resolve contradictions in solubility data for this compound?
Methodological Answer:
Discrepancies often arise from:
Purity Variance : Use HPLC to confirm >98% purity before testing.
Temperature Control : Standardize measurements at 25°C ± 0.1°C.
Solvent Pre-Saturation : Pre-saturate solvents (e.g., DMSO, ethanol) with N₂ to avoid oxidation artifacts.
Statistical Analysis : Apply ANOVA to compare datasets; report confidence intervals (p < 0.05) .
Basic: How to assess purity and identify impurities?
Methodological Answer:
HPLC : Use a C18 column (flow rate: 1 mL/min; UV detection at 254 nm). Impurity peaks >2% require isolation via preparative TLC.
Melting Point : Pure compound melts at 112–114°C. Deviations >2°C indicate impurities.
Elemental Analysis : Match calculated vs. observed C, H, N, S (±0.3% tolerance) .
Advanced: What strategies evaluate thermodynamic stability?
Methodological Answer:
Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; decomposition >200°C indicates stability.
Differential Scanning Calorimetry (DSC) : Measure enthalpy changes (ΔH) during phase transitions.
Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via LC-MS .
Basic: Designing reactivity studies with nucleophiles
Methodological Answer:
Control Variables : Fix pH (7.4 for physiological conditions), ionic strength (0.1 M NaCl).
Kinetic Monitoring : Use UV-Vis spectroscopy to track absorbance changes at λ = 300 nm.
Quench Reactions : Add excess ice-cold ether to terminate reactions at timed intervals .
Advanced: Statistical analysis of pharmacological data
Methodological Answer:
Dose-Response Modeling : Fit IC₅₀/EC₅₀ values using non-linear regression (GraphPad Prism).
Bootstrap Resampling : Generate 95% confidence intervals for small datasets (n < 30).
Multivariate Analysis : Apply PCA to identify correlated variables in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
